molecular formula C23H26N4O3S B3203459 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-57-7

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No. B3203459
CAS RN: 1021257-57-7
M. Wt: 438.5 g/mol
InChI Key: GVEYAROIJPETCM-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as Compound A, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A involves the inhibition of certain enzymes and the modulation of certain signaling pathways. Specifically, this compound A has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This inhibition leads to an increase in cGMP levels, which in turn leads to the relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of PDE5, this compound A has been shown to modulate the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways. These effects have been linked to a variety of physiological processes, including cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of biochemical and physiological effects, which makes it a valuable tool for studying various signaling pathways and physiological processes. However, there are also some limitations to the use of this compound A in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may be influenced by other factors, such as the presence of other compounds or the specific cell type being studied.

Future Directions

There are several future directions for research on 3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A. One area of interest is the development of new drugs based on the structure of this compound A. These drugs could be used to treat a variety of diseases, including cancer and neurodegenerative disorders. Another area of interest is the further study of the mechanism of action of this compound A, which could lead to a better understanding of its effects and potential applications. Finally, there is also interest in studying the effects of this compound A in different cell types and under different experimental conditions, which could help to further elucidate its biochemical and physiological effects.

Scientific Research Applications

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine A has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. These effects make this compound A a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-6-4-5-7-20(17)21-9-11-23(25-24-21)26-12-14-27(15-13-26)31(28,29)19-8-10-22(30-3)18(2)16-19/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEYAROIJPETCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

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